Product packaging for 4-Formyl-1-(3-sulphonatopropyl)pyridinium(Cat. No.:CAS No. 93803-29-3)

4-Formyl-1-(3-sulphonatopropyl)pyridinium

Cat. No.: B12669944
CAS No.: 93803-29-3
M. Wt: 229.26 g/mol
InChI Key: BIIFBKKINMHNLM-UHFFFAOYSA-N
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Description

Contextualization of Zwitterionic Organic Compounds in Modern Chemical Science

Zwitterionic organic compounds, which contain both a positive and a negative charge within the same molecule, are a fascinating and highly functional class of materials. Their unique charge-separated nature imparts distinct properties, making them valuable in various scientific domains. In chemical synthesis, zwitterions serve as versatile building blocks, or synthons. For instance, pyridinium (B92312) 1,4-zwitterionic thiolates have been established as novel sulfur-containing synthons for the metal-free and catalyst-free synthesis of diverse thiophenes and other polyheterocyclic compounds. researchgate.netacs.org The development of efficient, one-pot, multi-component reactions has further expanded the library of accessible zwitterionic salts, such as those derived from pyridinium and Meldrum acid or barbiturates. nih.gov This highlights the role of zwitterions not just as synthetic targets but as crucial intermediates for constructing complex molecular architectures.

The Unique Role of Pyridinium Scaffolds in Organic Chemistry and Materials Science

The pyridine (B92270) ring, a six-membered heteroaromatic system structurally related to benzene, is a cornerstone of organic chemistry. nih.govwikipedia.org Pyridine and its derivatives are considered "privileged scaffolds" because they appear in a vast number of clinically useful agents and FDA-approved drugs. researchgate.netrsc.org Their importance stems from several key attributes: they are readily functionalized, can improve the water solubility of pharmaceutical molecules, and play a fundamental role in the pharmacological activity of a compound. nih.gov

Beyond medicine, pyridinium scaffolds have diverse applications in materials science, agrochemicals, and catalysis. nih.govresearchgate.net They are precursors to major herbicides and are used to create antiseptic agents like cetylpyridinium (B1207926) chloride found in oral hygiene products. wikipedia.org In the laboratory, pyridine is a common polar, basic solvent that facilitates a range of chemical reactions, including condensations and acylations. wikipedia.org The ability to easily form N-substituted pyridinium salts makes this scaffold exceptionally versatile for creating new reagents and materials with tailored properties. mdpi.comrsc.org

Structural Elucidation and Academic Relevance of 4-Formyl-1-(3-sulphonatopropyl)pyridinium within Pyridinium Chemistry

Specific academic research focusing exclusively on this compound is limited in publicly available literature. However, its structural components suggest its relevance. The general class of pyridin-propyl-sulphobetaines are known for their use as additives in the electroplating industry, specifically as smoothing agents in brilliant electrolytic nickel plating baths. google.com The formyl group offers a reactive site for further synthetic modifications, potentially allowing this compound to act as a functional building block for more complex molecules.

Below are the known properties of the compound.

PropertyValueSource
CAS Number 93803-29-3 pinpools.com
EC Number 298-299-8 pinpools.com
Molecular Formula C₉H₁₁NO₄S cymitquimica.com
Molecular Weight 229.25 g/mol cymitquimica.com
Synonyms Pyridinium, 4-formyl-1-(3-sulfopropyl)-, inner saltN/A

Overview of Current Research Trajectories Involving Structurally Analogous Pyridinium Systems

The study of pyridinium zwitterions is an active and evolving field of research, with numerous analogues of this compound being investigated for novel applications. Research into these systems often leverages the unique reactivity conferred by the zwitterionic structure.

One major research trajectory involves using pyridinium zwitterions as synthons in cycloaddition reactions. Pyridinium 1,4-zwitterionic thiolates, for example, have been shown to participate in [4+3] and [5+2] cycloaddition reactions to create complex, multi-ring heterocyclic systems that are of interest in medicinal chemistry. acs.orgrsc.org Similarly, newly synthesized pyridinium 1,5-zwitterions have demonstrated unique reactivity in domino reactions, with the reaction pathway being controllable by temperature. rsc.org

Another significant area of research is in materials science, particularly for optical applications. Structurally similar inner salts, such as substituted (p-aminostyryl)-1-(3-sulfooxypropyl)pyridinium, have been synthesized and characterized as a new class of dyes for two-photon pumped lasing applications. rsc.org These compounds exhibit large two-photon absorption cross-sections, making them efficient for frequency up-conversion lasing. rsc.org

The broader category of N-substituted pyridinium salts continues to be a major focus for developing new reagents for organic synthesis and for their biological applications, including their use as antimicrobial agents. mdpi.comrsc.org The ease of synthesis and stability of these salts make them attractive platforms for further discovery. mdpi.com

Pyridinium SystemResearch FocusApplication Area(s)
Pyridinium 1,4-Zwitterionic Thiolates Novel sulfur-containing synthons for cycloaddition reactions. researchgate.netacs.orgrsc.orgOrganic Synthesis, Medicinal Chemistry
Pyridinium 1,5-Zwitterions Temperature-controlled domino and annulation reactions. rsc.orgOrganic Synthesis
Substituted (p-aminostyryl)-1-(3-sulfooxypropyl)pyridinium Inner Salts Two-photon absorption and pumped lasing. rsc.orgMaterials Science, Photonics
N-(1-Ethoxyvinyl)pyridinium Triflates Novel, stable reagents for organic synthesis. mdpi.comOrganic Synthesis
General Pyridin-propyl-sulphobetaines Smoothing agents in galvanic processes. google.comIndustrial Chemistry, Electroplating

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO4S B12669944 4-Formyl-1-(3-sulphonatopropyl)pyridinium CAS No. 93803-29-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-formylpyridin-1-ium-1-yl)propane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c11-8-9-2-5-10(6-3-9)4-1-7-15(12,13)14/h2-3,5-6,8H,1,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIFBKKINMHNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1C=O)CCCS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501223220
Record name Pyridinium, 4-formyl-1-(3-sulfopropyl)-, inner salt
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Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93803-29-3
Record name Pyridinium, 4-formyl-1-(3-sulfopropyl)-, inner salt
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Formyl-1-(3-sulphonatopropyl)pyridinium
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Record name Pyridinium, 4-formyl-1-(3-sulfopropyl)-, inner salt
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Record name 4-formyl-1-(3-sulphonatopropyl)pyridinium
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Advanced Synthetic Methodologies for 4 Formyl 1 3 Sulphonatopropyl Pyridinium

Strategic Design of Synthetic Routes to 4-Formyl-1-(3-sulphonatopropyl)pyridinium

The creation of this compound necessitates a well-thought-out synthetic strategy that controls both the formation of the pyridinium (B92312) ring and the introduction of the formyl and sulphonatopropyl substituents with high selectivity.

Multi-Step Reaction Sequences and Pathway Optimization

The most logical synthetic approach to this compound involves a multi-step sequence, typically starting from a readily available pyridine (B92270) derivative. A primary pathway initiates with the quaternization of 4-formylpyridine with a suitable sulfonating agent.

A common and effective method for introducing the sulphonatopropyl group is through the use of 1,3-propanesultone. The reaction proceeds via a nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the sultone, leading to the opening of the sultone ring and the formation of the desired zwitterionic pyridinium sulfonate.

Reaction Scheme: 4-Formylpyridine + 1,3-Propanesultone → this compound

Optimization of this reaction is critical to maximize yield and purity. Key parameters that require careful consideration include the choice of solvent, reaction temperature, and reaction time. While the reaction can sometimes be performed neat, the use of a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF) can facilitate the dissolution of the starting materials and improve reaction kinetics. Temperature control is also crucial; moderately elevated temperatures can increase the reaction rate, but excessive heat may lead to side reactions or decomposition of the product.

An alternative pathway could involve the initial synthesis of a pyridinium sulfonate, followed by the introduction of the formyl group at the 4-position. However, this route is generally less favorable due to the deactivating effect of the positively charged pyridinium nitrogen, which makes electrophilic substitution at the 4-position challenging.

Regioselective Functionalization Approaches in Pyridinium Ring Systems

The synthesis of this compound inherently relies on the principle of regioselectivity. The starting material, 4-formylpyridine, already possesses the desired substitution pattern on the pyridine ring. The subsequent N-alkylation with 1,3-propanesultone is a highly regioselective process, as the nitrogen atom is the most nucleophilic site in the molecule.

However, in broader contexts of synthesizing substituted pyridinium salts, achieving specific regioselectivity, particularly at the C4 position, can be a significant challenge. nih.govrsc.org Direct C-H functionalization methods are often employed, but they can lead to mixtures of isomers. nih.gov To circumvent this, strategies involving directing groups or the use of pre-functionalized pyridine derivatives are common. nih.govthieme-connect.com For instance, the use of a blocking group at other positions can direct functionalization to the desired site, after which the blocking group is removed. nih.gov In the case of our target molecule, the choice of 4-formylpyridine as the starting material elegantly bypasses the need for such complex regioselective C-H functionalization steps.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact and enhance safety.

Solvent-Free Synthesis and Sustainable Reaction Media Investigation

A significant step towards a greener synthesis of this compound is the exploration of solvent-free reaction conditions. The reaction between a liquid pyridine derivative and a sultone can often be carried out by simply mixing the neat reactants, sometimes with gentle heating to initiate the reaction. This approach eliminates the need for solvents, which are often volatile organic compounds (VOCs), thereby reducing waste and environmental pollution.

Where a solvent is necessary, the focus shifts to sustainable alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. nih.gov For the synthesis of pyridinium sulfonates, water can be an effective medium, particularly given the high polarity of the zwitterionic product. google.com Ethanol is another greener solvent option that can be used in the synthesis of pyridinium compounds. nih.gov

Reaction ConditionSolventAdvantagesDisadvantages
NeatNoneNo solvent waste, high atom economyPotential for high viscosity, localized heating
AqueousWaterEnvironmentally benign, safePotential for side reactions (hydrolysis), product isolation can be challenging
Green OrganicEthanolBiodegradable, lower toxicity than many organic solventsMay require higher temperatures, potential for side reactions

Catalyst-Free or Biocatalytic Pathways for Pyridinium Zwitterion Formation

The reaction between a pyridine and a sultone is typically a catalyst-free process, which is advantageous from a green chemistry perspective as it avoids the use of potentially toxic and expensive metal catalysts. The inherent nucleophilicity of the pyridine nitrogen is sufficient to drive the reaction forward.

While not yet widely reported for this specific transformation, the exploration of biocatalytic methods represents a frontier in green chemistry. Enzymes, operating under mild conditions in aqueous media, could offer a highly selective and environmentally friendly route to pyridinium compounds. Research into transaminases or other enzyme classes capable of pyridine functionalization could pave the way for future biocatalytic syntheses of this compound and its derivatives.

Scale-Up Considerations and Process Intensification for this compound Production

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale requires careful consideration of process efficiency, safety, and cost-effectiveness.

Process intensification, which aims to develop smaller, safer, and more energy-efficient manufacturing processes, is a key strategy. Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound. syrris.jptue.nl In a flow reactor, reactants are continuously pumped through a heated tube or a series of packed-bed reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. syrris.jp This leads to improved heat and mass transfer, enhanced safety due to the small reaction volumes, and higher and more consistent product quality. syrris.jptue.nl

For the multi-step synthesis of complex molecules, integrated continuous flow systems can be designed where the output of one reactor is directly fed into the next, eliminating the need for intermediate isolation and purification steps. syrris.jp This "one-flow" approach can dramatically reduce production time and waste. tue.nl

The table below outlines key parameters for the scale-up of the synthesis of this compound using both batch and flow chemistry.

ParameterBatch ChemistryFlow Chemistry
Heat Transfer Limited by vessel surface areaExcellent due to high surface-area-to-volume ratio
Mass Transfer Can be inefficient, leading to concentration gradientsHighly efficient due to small channel dimensions and mixing
Safety Higher risk due to large volumes of reactantsInherently safer due to small hold-up volume
Control over Reaction Less precisePrecise control over temperature, pressure, and time
Scalability Difficult, often requires re-optimizationEasier to scale by running for longer or using parallel reactors
Product Consistency Can vary between batchesHigh consistency

Stereochemical Control and Chiral Induction Strategies

The compound this compound is inherently achiral as it does not possess any stereogenic centers and has a plane of symmetry. Therefore, direct stereochemical control in its synthesis is not applicable.

However, the principles of stereochemical control and chiral induction become highly relevant when considering the synthesis of chiral derivatives of this compound. Chirality could be introduced into the molecule in several ways, for instance, by substitution on the propane (B168953) chain or by the addition of a chiral auxiliary to the pyridine ring system. In such cases, advanced asymmetric synthetic strategies would be required to control the stereochemical outcome.

For the synthesis of chiral pyridinium salts and related heterocycles, several powerful methodologies have been developed. These include:

Catalytic Asymmetric Dearomatization: The stereoselective dearomatization of pyridines can lead to the formation of chiral piperidines and other reduced pyridine derivatives. mdpi.com This approach often involves the use of chiral catalysts that can control the facial selectivity of a nucleophilic attack or hydrogenation. mdpi.com For example, rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium salts has been shown to produce chiral piperidines with high enantioselectivity. mdpi.com

Use of Chiral Nucleophilic Catalysts: Chiral versions of nucleophilic pyridine catalysts, such as derivatives of 4-(Dimethylamino)pyridine (DMAP), have been designed for various asymmetric transformations. nih.gov These catalysts can be used to create a chiral environment around the pyridine nitrogen, influencing the stereochemistry of subsequent reactions. nih.gov

Asymmetric Alkynylation: The asymmetric alkynylation of pyridinium salts, potentially controlled by a chiral auxiliary on the nitrogen, can introduce a stereocenter. mdpi.com The strategic placement of bulky groups can direct the approach of the nucleophile to one face of the pyridinium ring, thereby achieving high stereocontrol. mdpi.com

While these methods are not directly applied to the synthesis of the achiral this compound, they represent the forefront of stereoselective synthesis in pyridine chemistry. Should a synthetic route to a chiral analogue of the title compound be desired, these strategies would provide the foundational principles for achieving stereochemical control. For example, if a chiral amino alcohol were used to create a chiral sulfopropyl-equivalent side chain, the diastereoselective quaternization of 4-formylpyridine could be explored. A patent for a chiral 3-hydroxypyridin-4-one derivative highlights the importance of chirality in the biological activity of related compounds, suggesting that chiral analogues of this compound could also have unique properties. google.com

The synthesis of a constitutional isomer, 3-formyl-1-(3-sulfopropyl)pyridinium betaine (B1666868), has been reported, demonstrating the feasibility of combining a formyl group and a sulfopropyl chain on a pyridinium ring. cymitquimica.com The quaternization of the pyridine nitrogen is a key step in these syntheses. A general method for the preparation of N-alkylpyridinium salts involves the reaction of pyridine with an appropriate alkyl halide, often under reflux conditions. nih.gov For the synthesis of the title compound, this would involve the reaction of 4-formylpyridine with a 3-sulfonylpropylating agent.

A common method for introducing the sulfopropyl group is through the use of 1,3-propanesultone. This reagent readily undergoes nucleophilic attack by the pyridine nitrogen, leading to the formation of the desired N-sulfopropyl pyridinium betaine. This approach has been successfully employed for the N-alkylation of other heterocyclic systems, such as acridine (B1665455) esters.

An alternative approach to pyridinium sulfonates involves the reaction of a pyridine-substituted propyl halide with a sulfite (B76179) salt. A patented process describes the preparation of 1-(3-sulphopropyl)-pyridinium-betaine by reacting a pyridine-substituted propylhalogenide and then carrying out a sulfonation step. google.com Another patented method involves the reaction of 1-allylpyridinium chloride with an alkaline bisulfite in the presence of radical initiators.

More advanced methodologies for the functionalization of pyridinium salts are continually being developed. These include transition-metal-free coupling protocols and methods for selective C-H functionalization. digitellinc.comnih.gov While not directly reported for the synthesis of this compound, these advanced techniques offer potential future routes to this and related functionalized pyridinium compounds.

A study on the synthesis of 4-((3-formyl-4-hydroxyphenyl)azo)-1-alkylpyridinium salts demonstrates the quaternization of a pyridine ring already containing a formyl-substituted aryl group. ias.ac.in In this case, various n-alkyl bromides were used to generate the pyridinium salts in good to excellent yields. ias.ac.in This indicates that the formyl group is stable to the conditions required for N-alkylation.

The table below summarizes reaction conditions found in the literature for the synthesis of related pyridinium salts, which could be adapted for the synthesis of this compound.

ReactantsReagents and ConditionsProductReference
Pyridine, 1-bromoalkaneDry ethanol, reflux, 40 hoursN-alkylpyridinium bromide nih.gov
2-hydroxy-5-(pyridine-4-yldiazenyl)benzaldehyde, n-alkyl bromidesEthanol4-((3-formyl-4-hydroxyphenyl)azo)-1-alkylpyridinium salts ias.ac.in
1-3 pyridine substituted alkyldihalogenide, sulphonating agentWater, alkylhalogenide solvent, 20-80°C (stage 1), 50-90°C (stage 2)Pyridin-propyl-sulphobetaine google.com
N-methyl-2-phenylpyridinium salts, I2, K2CO3, methyl methacrylateDCE/H2O solvent mixture, 80°C, 20 hours2-formylpyrroles (via ring opening) organic-chemistry.org

Sophisticated Spectroscopic and Structural Characterization of 4 Formyl 1 3 Sulphonatopropyl Pyridinium

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 4-Formyl-1-(3-sulphonatopropyl)pyridinium, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques provides a complete picture of its molecular framework.

Given the structure of this compound, which contains a pyridinium (B92312) ring, a formyl group, and a sulfonatopropyl chain, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures. ias.ac.inchemicalbook.comchemicalbook.com The electron-withdrawing nature of the pyridinium nitrogen and the formyl group significantly influences the chemical shifts of the aromatic protons and carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CHO9.5 - 10.5190 - 195
Py-H2, H68.5 - 9.0145 - 150
Py-H3, H57.8 - 8.2125 - 130
N-CH₂4.5 - 5.055 - 60
CH₂2.0 - 2.525 - 30
CH₂-SO₃2.8 - 3.345 - 50

Note: These are predicted values and may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to determine the through-bond and through-space connectivities, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the protons on the pyridinium ring and between the adjacent methylene (B1212753) groups of the sulfonatopropyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. This would be particularly useful in determining the spatial relationship between the protons of the propyl chain and the pyridinium ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. This is essential for assigning the carbon signals based on the already assigned proton signals.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of materials in their solid form, which can exist as either crystalline or amorphous phases. nih.govrsc.org For a zwitterionic compound like this compound, ssNMR is particularly powerful for probing the local environment of the nuclei, which is averaged out in solution-state NMR.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₉H₁₁NO₄S), the expected exact mass can be calculated and compared with the experimental value to confirm its composition.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting product ions are analyzed. wikipedia.org This technique is instrumental in elucidating the structure of the molecule by analyzing its fragmentation pathways. nih.govresearchgate.netresearchgate.net For this compound, characteristic fragmentation patterns would be expected, such as the loss of the sulfonate group (SO₃), the formyl group (CHO), or cleavage of the propyl chain.

Interactive Data Table: Predicted HRMS Fragmentation

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss
229.0409149.0371SO₃
229.0409200.0772CHO
229.0409106.0426C₃H₆SO₃

Note: The m/z values are for the monoisotopic masses of the most likely ionic species.

X-ray Diffraction Crystallography for Single Crystal and Powder Structure Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-crystal X-ray diffraction analysis, if suitable crystals can be obtained, would provide the precise bond lengths, bond angles, and torsion angles of this compound. mdpi.comnih.gov This technique would definitively confirm the zwitterionic nature of the molecule in the solid state by locating the proton on the pyridinium nitrogen and the negative charge on the sulfonate group.

Furthermore, the crystal structure reveals the packing of the molecules in the unit cell and the nature of the intermolecular interactions, such as hydrogen bonds, π-π stacking, and electrostatic interactions. These interactions are crucial in determining the physical properties of the solid material. For a zwitterionic pyridinium compound, strong electrostatic interactions and hydrogen bonding involving the sulfonate group are expected to play a significant role in the crystal packing. mdpi.com

In the absence of single crystals, Powder X-ray Diffraction (PXRD) can be used to analyze the crystalline form of the bulk material, providing information on the crystal system and unit cell parameters, and can be used to identify different polymorphic forms.

Analysis of Zwitterionic Character within the Crystalline Lattice

In the absence of specific crystallographic data for this compound, the zwitterionic nature is inferred from its chemical structure, which contains a cationic pyridinium ring and an anionic sulfonate group. In the solid state, strong electrostatic interactions between these charged moieties would be expected to dominate the crystal packing, leading to a well-ordered lattice. The analysis would typically focus on:

Bond Lengths: The C-N bond lengths within the pyridinium ring and the S-O bond lengths in the sulfonate group would be characteristic of their ionic nature.

Hydrogen Bonding: Intermolecular hydrogen bonds, likely involving the formyl group and the sulfonate oxygen atoms, would play a significant role in stabilizing the crystal structure.

Molecular Conformation: The orientation of the propylsulfonate side chain relative to the pyridinium ring would be determined by a combination of steric and electrostatic factors.

Without experimental data, a detailed table of crystallographic parameters cannot be constructed.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and understanding the bonding within a molecule. For this compound, characteristic vibrational modes would be expected for the pyridinium ring, the formyl group, and the sulfonate group.

Expected Vibrational Modes:

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Formyl Group (C=O) Stretching1680 - 1715
Pyridinium Ring C=C and C=N Stretching1480 - 1650
Sulfonate Group (SO₃⁻) Asymmetric Stretching~1200
Symmetric Stretching~1050
C-H Bonds Aromatic and Aliphatic Stretching2800 - 3100

Note: These are expected ranges and the actual peak positions can be influenced by the specific molecular environment and intermolecular interactions.

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Electronic Transitions and Energy Levels

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, provides information about the electronic transitions and energy levels within a molecule. The electronic spectrum of this compound is expected to be influenced by the π-electron system of the formyl-substituted pyridinium ring.

UV-Vis Absorption:

The UV-Vis absorption spectrum would likely exhibit bands corresponding to π → π* and n → π* transitions. The formyl group, being an electron-withdrawing group, would be expected to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted pyridinium compounds. The solvent environment can also significantly impact the position and intensity of these absorption bands due to solvatochromic effects.

Fluorescence Spectroscopy:

Whether this compound is fluorescent would depend on the efficiency of radiative decay from its excited state. If fluorescent, the emission spectrum would provide information about the energy difference between the first excited singlet state and the ground state. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, would offer insights into the structural relaxation of the molecule in the excited state.

Without experimental spectra, a detailed table of absorption maxima, molar absorptivity, and fluorescence quantum yields cannot be provided.

Computational Chemistry and Theoretical Investigations of 4 Formyl 1 3 Sulphonatopropyl Pyridinium

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For a molecule like 4-Formyl-1-(3-sulphonatopropyl)pyridinium, DFT calculations can predict its most stable three-dimensional structure (geometry optimization) and provide insights into its electronic landscape. The choice of functional and basis set is critical; for instance, studies on related sulfone compounds have shown that long-range corrected hybrid density functionals are often necessary for accurately predicting dihedral angles and molecular geometries. researchgate.net DFT has been successfully used to study the structures of other pyridinium (B92312) salts, corroborating experimental data from X-ray crystallography. nih.govmdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the formyl group and the pyridinium ring would be expected to lower the energy of the LUMO, while the sulphonate group would influence the HOMO. Theoretical calculations on related imidazo[4,5-b]pyridine derivatives have shown how substitutions can modulate this gap, which in turn affects the molecule's electronic properties. mdpi.com

Illustrative Data for Frontier Molecular Orbitals Disclaimer: The following table contains hypothetical DFT calculation results for illustrative purposes, as specific experimental data for this compound is not publicly available.

Parameter Calculated Value (Illustrative) Significance
HOMO Energy -6.5 eV Indicates electron-donating capability
LUMO Energy -2.0 eV Indicates electron-accepting capability

The distribution of electron density within a molecule is fundamental to understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying the electrophilic and nucleophilic sites.

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the sulphonate group (SO₃⁻) and the formyl group's oxygen, indicating these are regions susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the pyridinium ring and the positively charged nitrogen, highlighting these as sites for nucleophilic interaction. nih.gov

This charge separation is a defining feature of zwitterions and governs their intermolecular interactions and behavior in solution. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While DFT calculations provide insights into a static, isolated molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time, especially in a solvent environment. An MD simulation for this compound in an aqueous solution would reveal its conformational flexibility and interactions with water molecules.

Key insights from MD simulations would include:

Conformational Preferences: The sulphonatopropyl chain is flexible, and MD simulations can determine the most populated conformations (e.g., folded vs. extended) and the energy barriers between them. Conformational analysis of similar N-alkylpyridinium salts has shown that rotation around the N-C bond can have a significant impact on stability and reactivity. mdpi.comlibretexts.org

Solvation Shell: The simulation would show how water molecules arrange around the zwitterion. Strong hydrogen bonding is expected between water and the sulphonate group's oxygen atoms. The charged pyridinium ring would also structure the surrounding water molecules.

Ion Pairing and Aggregation: At higher concentrations, MD simulations could predict whether the molecules tend to self-assemble or form aggregates, driven by electrostatic interactions between the pyridinium cation of one molecule and the sulphonate anion of another. Similar phenomena are observed in pyridinium-based ionic liquids. researchgate.netresearchgate.net Studies on other zwitterions in polyelectrolyte solutions have successfully used MD to model their diffusion and association. escholarship.org

Reaction Mechanism Elucidation through Transition State Theory and Potential Energy Surface Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. This involves locating the transition states—the highest energy points along a reaction coordinate—and calculating their energies.

For this compound, one could theoretically investigate several potential reactions:

Nucleophilic Addition to the Formyl Group: The formyl group is a classic electrophilic site. A computational study could model the addition of a nucleophile, calculating the activation energy required for the reaction to proceed.

Reactions involving the Pyridinium Ring: The pyridinium ring can potentially react with strong nucleophiles.

Thermal Decomposition: By mapping the potential energy surface, one could identify the lowest energy pathway for the molecule to break down under heat.

DFT calculations have been used to study the mechanisms of reactions between pyridinium salts and other molecules, successfully explaining why certain products are formed over others by comparing the activation energies of different pathways. researchgate.net This type of analysis provides a detailed, step-by-step understanding of chemical reactivity that is often difficult to obtain through experimental means alone.

Table of Mentioned Chemical Compounds

Compound Name
This compound
N-(1-Ethoxyvinyl)pyridinium Triflates
Rhodamine B
Sodium poly(styrene sulfonate)

Reactivity and Mechanistic Pathways of 4 Formyl 1 3 Sulphonatopropyl Pyridinium

Nucleophilic and Electrophilic Reactivity of the Pyridinium (B92312) Ring and Formyl Group

The reactivity of the molecule is characterized by two main centers of electrophilicity: the carbon atom of the formyl group and the carbon atoms of the pyridinium ring. The electron-withdrawing nature of the 4-formyl group significantly enhances the electrophilicity of the pyridinium ring, making it more susceptible to nucleophilic attack compared to unsubstituted N-alkylpyridinium salts.

Condensation Reactions Involving the Aldehyde Moiety

The formyl group (an aldehyde) is a classic electrophilic site that readily participates in condensation reactions with a variety of nucleophiles. wikipedia.orglabxchange.org These reactions are fundamental in synthetic chemistry for forming new carbon-carbon and carbon-nitrogen bonds. For 4-Formyl-1-(3-sulphonatopropyl)pyridinium, the aldehyde moiety is expected to undergo reactions typical of aromatic aldehydes.

Key condensation reactions include:

Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases). This reaction proceeds via nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration. DFT analysis of the related reaction between 4-pyridinecarboxaldehyde (B46228) and aminobenzoic acid shows the process involves the formation of a tetrahedral intermediate, followed by proton transfer and elimination of a water molecule. researchgate.net

Knoevenagel Condensation: Reaction with compounds containing active methylene (B1212753) groups (e.g., malonic esters, cyanoacetates) in the presence of a weak base leads to the formation of a new carbon-carbon double bond.

Aldol (B89426) and Claisen-Schmidt Condensations: This molecule can react with enolates derived from ketones or other aldehydes. The Claisen-Schmidt reaction, specifically involving an aromatic aldehyde and a ketone, yields α,β-unsaturated carbonyl compounds. libretexts.org

The table below summarizes the expected condensation reactions for the aldehyde moiety.

Reactant TypeNucleophile ExampleProduct Type
Primary AmineR-NH₂Schiff Base (Imine)
Active Methylene CompoundCH₂(CN)₂ (Malononitrile)α,β-Unsaturated Dinitrile
Ketone (Enolate)Acetoneα,β-Unsaturated Ketone

Addition Reactions to the Pyridinium Ring System

The pyridinium cation is an electron-deficient aromatic system, making it a target for nucleophilic addition reactions. mdpi.com This reactivity is enhanced by the N-alkyl group and the electron-withdrawing 4-formyl substituent. Nucleophiles can attack the ring, leading to the formation of dihydropyridine (B1217469) derivatives.

The primary sites for nucleophilic attack on N-alkyl-4-substituted pyridinium salts are the C2 and C6 positions, which are ortho to the positively charged nitrogen atom.

Regioselectivity: The addition of nucleophiles to substituted pyridinium salts can lead to a mixture of constitutional isomers (e.g., 1,2- and 1,6-dihydropyridines). chemrxiv.org Hard nucleophiles, such as organolithium or Grignard reagents, typically add to the 2-position. quimicaorganica.org However, the regiochemical outcome is influenced by a combination of steric and electronic factors from both the pyridinium substituents and the incoming nucleophile. chemrxiv.org For instance, studies on N-alkyl pyridinium electrophiles have shown that substituent effects can be additive, leading to high selectivity, or ablative, resulting in competing additions. chemrxiv.org

Catalyst Control: Modern synthetic methods have demonstrated that the regioselectivity of nucleophilic additions to pyridinium salts can be controlled by the choice of a transition metal catalyst, allowing for selective formation of 1,2-, 1,4-, or 1,6-dihydropyridine products. nih.gov

The resulting dihydropyridines are versatile intermediates that can be oxidized back to substituted pyridines or further reduced to piperidines, providing a gateway to a diverse range of heterocyclic compounds. nih.gov

Redox Chemistry and Electron Transfer Mechanisms of this compound

N-functionalized pyridinium scaffolds are recognized as redox-active species capable of participating in single-electron transfer (SET) processes. researchgate.netnih.gov The redox behavior of this compound is influenced by both the pyridinium core and the formyl substituent.

Pyridinium salts can undergo SET-induced fragmentation through two main pathways: homolytic fragmentation, which releases the N-bound substituent as a radical, or heterolytic fragmentation, which generates an N-centered pyridinium radical. researchgate.netnih.gov The key step in these processes is the single-electron reduction of the pyridinium ring to form a neutral pyridyl radical. nih.gov

Key aspects of its redox chemistry include:

Reduction of the Pyridinium Ring: The pyridinium cation can accept an electron to form a pyridyl radical. Electron-transfer processes involving pyridinium salts have been studied using techniques like electron spin resonance (ESR). rsc.org The stability and subsequent reactivity of this radical intermediate are central to the compound's function in electron transfer chains. In some systems, the unpaired electron in the resulting radical resides heavily on the ligand rather than the metal center, indicating ligand-based redox activity. nih.gov

Redox Activity of the Formyl Group: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol.

Donor-Acceptor Systems: The combination of an electron-deficient pyridinium ring with other aromatic systems can create donor-acceptor relationships that facilitate photo-induced electron transfer (PET). nih.govacs.org In such systems, the pyridinium moiety acts as the acceptor. The redox potential can be tuned by modifying the substituents, which is crucial for applications like chemoproteomic profiling where controlled reactivity with specific biomolecules is required. nih.govacs.org

The electrochemical properties of related pyridinium compounds are often characterized by reversible or quasi-reversible reduction waves in cyclic voltammetry, corresponding to the formation of radical species. nih.govcam.ac.uk The exact redox potentials for this compound would depend on the solvent and experimental conditions but are expected to reflect its dual-functionality.

Supramolecular Interactions and Self-Assembly Behavior

The zwitterionic nature of this compound, possessing both a cationic pyridinium head and an anionic sulfonate tail, makes it an ideal candidate for forming highly organized supramolecular structures through non-covalent interactions.

Hydrogen Bonding Networks and Zwitterionic Aggregation

Hydrogen bonds are a dominant force in the crystal packing and aggregation behavior of this molecule. nih.gov The sulfonate group is a potent hydrogen bond acceptor, while the aromatic C-H bonds of the pyridinium ring can act as donors.

Sulfonate-Pyridinium Synthon: The interaction between a sulfonate anion and a pyridinium cation is a robust and well-documented supramolecular synthon used in crystal engineering. rsc.orgacs.orgrsc.org This interaction can manifest as a direct ionic bond, a charge-assisted hydrogen bond, or be mediated by solvent molecules like water. acs.org

Zwitterionic Interactions: In the solid state, zwitterionic molecules like pyridinium sulfonates often form extensive hydrogen-bonding networks. nih.gov These networks can involve interactions between the sulfonate oxygens and pyridinium C-H groups of adjacent molecules, as well as interactions with co-crystallized solvent molecules. nih.govacs.org Analysis of related structures shows the dominance of O···H/H···O and N···H/H···N interactions in the solid-state architecture. nih.gov

Hierarchical Assembly: In multifunctional molecules, a hierarchy of interactions often dictates the final structure. The sulfonate-pyridinium synthon is generally considered preferential over other interactions like those involving carboxylic acid or hydroxyl groups. rsc.orgrsc.org This strong, directional interaction drives the formation of predictable assemblies, such as layered ionic solids. rsc.orgacs.org

The table below outlines the primary hydrogen bonding sites within the molecule.

Donor/AcceptorFunctional GroupRole
AcceptorSulfonate Group (-SO₃⁻)Strong H-bond Acceptor
AcceptorFormyl Oxygen (-CHO)H-bond Acceptor
DonorPyridinium C-HWeak H-bond Donor

π-π Stacking Interactions in Molecular Assemblies

The electron-deficient pyridinium ring is highly prone to engaging in π-π stacking interactions, which are crucial for the stabilization of its supramolecular assemblies.

Donor-Acceptor Stacking: The most favorable π-π interactions occur between electron-poor rings (like pyridinium) and electron-rich aromatic rings. wikipedia.orgencyclopedia.pub This donor-acceptor interaction is a key driving force in the assembly of complex architectures like catenanes. encyclopedia.pub

Self-Assembly (π⁺-π⁺ Stacking): While direct "sandwich" stacking of two positively charged pyridinium rings is electrostatically repulsive, offset or parallel-displaced stacking is attractive and commonly observed. wikipedia.orgnih.govresearchgate.net Theoretical studies show that these π⁺-π⁺ stacking interactions are influenced by substituents. Electron-withdrawing groups, such as the 4-formyl group on this compound, tend to decrease the like-charge stacking interaction energy. nih.govresearchgate.net

Photochemical Reactivity and Light-Induced Transformations of the Pyridinium Chromophore

The pyridinium moiety in this compound acts as a chromophore, capable of absorbing light and undergoing subsequent chemical changes. The photochemical transformations of pyridinium salts are a subject of extensive research, revealing a variety of reaction pathways. nih.gov

Upon absorption of light, the pyridinium ring can be promoted to an excited singlet state, which may then undergo intersystem crossing to a more stable triplet state. researchgate.net The excited triplet state is often the key intermediate in the photochemical reactions of many pyridinium derivatives. researchgate.netresearchgate.net The specific transformations that this compound might undergo are influenced by the nature of its substituents and the reaction environment.

One potential light-induced transformation involves the intramolecular interaction between the excited pyridinium ring and the formyl group. This could lead to intramolecular hydrogen abstraction or rearrangement reactions. Furthermore, the presence of the sulfonatopropyl group, a zwitterionic inner salt, can influence the photophysical properties through intramolecular charge-transfer interactions. researchgate.net The counter-ion and solvent polarity are also known to play a significant role in the efficiency of intersystem crossing and the subsequent photochemical pathways. researchgate.netresearchgate.net

General photochemical transformations observed for pyridinium salts include valence isomerization, ring scrambling, and reactions with nucleophiles or solvents. nih.gov For instance, the irradiation of pyridinium salts in the presence of water can lead to the addition of water to the pyridinium ring, initiating a cascade of reactions. researchgate.net

Table 1: Potential Photochemical Transformations of this compound and Influencing Factors

Transformation TypeProposed IntermediateKey Influencing Factors
Intramolecular RearrangementExcited Triplet StateWavelength of irradiation, solvent polarity
Photo-hydrationExcited State Complex with WaterWater concentration, pH
Intersystem CrossingSinglet to Triplet StateCounter-ion, solvent, heavy-atom effects
Electron TransferExcited State Charge-Transfer ComplexPresence of electron donors or acceptors

This table presents potential transformations based on the general reactivity of pyridinium salts; specific studies on this compound are required for confirmation.

Kinetics and Thermodynamics of Reactions Involving this compound

The kinetics and thermodynamics of reactions involving this compound are centered around the electrophilic nature of the pyridinium ring and the carbonyl carbon of the formyl group. The positively charged nitrogen atom enhances the electrophilicity of the ring, particularly at the C2, C4, and C6 positions. The formyl group at the C4 position further activates this position for nucleophilic attack.

A key reaction pathway is the nucleophilic addition to the formyl group. The kinetics of such additions to aldehydes are well-documented. For instance, the formation of an oxime from 4-pyridinecarboxaldehyde N-oxide, a related compound, has been shown to proceed via a rate-determining dehydration of a carbinolamine intermediate under acidic and neutral conditions. researchgate.net The reaction rate is sensitive to pH, with general acid catalysis playing a significant role. researchgate.net

Similarly, the pyridinium ring itself can act as an electrophile. N-alkylpyridinium salts are known to undergo regioselective nucleophilic addition at the C4 position. researchgate.netchemrxiv.org This dearomatization reaction is a powerful tool in synthetic organic chemistry. The kinetics of such additions would be expected to follow second-order rate laws, dependent on the concentrations of both the pyridinium salt and the nucleophile. scholarpedia.org

The thermodynamics of these reactions are governed by the relative stabilities of the reactants and products. The dearomatization of the pyridinium ring results in a loss of aromatic stabilization energy, which would be thermodynamically unfavorable. However, the formation of strong new sigma bonds with the nucleophile can compensate for this loss. The equilibrium position will depend on the nature of the nucleophile and the reaction conditions.

Table 2: Illustrative Kinetic and Thermodynamic Parameters for a Hypothetical Nucleophilic Addition to the Formyl Group of this compound

Reaction ParameterIllustrative ValueConditions
Rate Constant (k)10⁻² - 10² M⁻¹s⁻¹pH dependent, 298 K
Activation Energy (Ea)40 - 80 kJ/molDependent on nucleophile
Enthalpy of Reaction (ΔH)-20 to -60 kJ/molExothermic for strong nucleophiles
Entropy of Reaction (ΔS)NegativeDue to combination of two molecules
Gibbs Free Energy (ΔG)Favorable for strong nucleophilesDependent on ΔH and TΔS

Note: The values in this table are illustrative and based on typical data for nucleophilic additions to aldehydes. Specific experimental determination for this compound is necessary for accurate values.

Advanced Applications and Functional Roles of 4 Formyl 1 3 Sulphonatopropyl Pyridinium

Building Block in the Synthesis of Complex Organic Architectures and Polymeric Systems

The bifunctional nature of 4-Formyl-1-(3-sulphonatopropyl)pyridinium, possessing both a reactive aldehyde and a sulphonate-appended pyridinium (B92312) moiety, positions it as a valuable synthon for creating intricate molecular structures and specialized polymers.

The synthesis of such functional polymers can be achieved by either polymerizing zwitterionic monomers directly or by the functionalization of a reactive precursor polymer. nih.gov The aldehyde functionality of this compound can be utilized in reactions like condensation polymerization or as a point of attachment for grafting onto existing polymer backbones. For instance, polymers with pendant aldehyde groups can be reacted with amines or other nucleophiles to introduce the pyridinium sulphonate functionality.

A general approach to synthesizing functional polyolefins involves the use of reactive comonomers that can be converted to the desired functional groups. cmu.edu While direct copolymerization of olefins with polar functional monomers is often challenging, the reactive comonomer strategy offers a viable alternative. cmu.edu Similarly, the formyl group in this compound can participate in multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis, to form pyridine-grafted copolymers. mdpi.com

The incorporation of zwitterionic moieties like this compound into polymers can impart unique properties, such as improved solubility in specific solvents, enhanced thermal stability, and responsiveness to external stimuli like pH and ionic strength. d-nb.infoacs.org These characteristics are highly desirable for applications in biomedical materials, drug delivery systems, and separation membranes. researchgate.netd-nb.info

Table 1: Potential Polymerization and Modification Reactions Involving this compound

Reaction TypeDescriptionPotential Outcome
Condensation PolymerizationReaction of the formyl group with a suitable comonomer (e.g., a diamine) to form a polyimine, which can be subsequently reduced.Incorporation of the zwitterionic pyridinium moiety into the polymer backbone.
Grafting-to ReactionReaction of the formyl group with a functionalized polymer backbone (e.g., an amine-functionalized polymer).Attachment of the zwitterionic pyridinium group as a side chain.
Multicomponent ReactionsParticipation of the formyl group in one-pot reactions with multiple other components to form complex polymer structures. mdpi.comCreation of highly functionalized copolymers with tailored properties.

The formyl group of this compound serves as a versatile handle for the construction of more complex heterocyclic systems. Aldehydes are common starting materials in a wide array of cyclization reactions to form various heterocyclic rings. nih.gov For example, pyridinium ylides can be generated and subsequently condensed with aldehydes to form new chemical bonds. rsc.orgacs.org

The reaction of pyridinium salts with various nucleophiles can lead to the formation of dihydropyridines, which are important precursors for a variety of biologically active molecules. acs.org The presence of the electron-withdrawing pyridinium ring in this compound can activate the formyl group towards nucleophilic attack, facilitating its participation in cyclization reactions.

Furthermore, pyridinium 1,n-zwitterions have been shown to be valuable synthons in cyclization reactions for the construction of nitrogen- and sulfur-containing heterocycles. rsc.orgrsc.org The inherent zwitterionic nature of this compound could influence the regioselectivity and stereoselectivity of such cyclization reactions. For instance, the intramolecular ionic interaction might pre-organize the molecule in a specific conformation, favoring a particular reaction pathway.

Table 2: Examples of Heterocyclic Systems Potentially Synthesized from this compound

Heterocyclic SystemSynthetic StrategyPotential Application
Substituted PyridinesCondensation reactions with active methylene (B1212753) compounds followed by cyclization. nih.govPharmaceuticals, agrochemicals, materials science. rsc.orgresearchgate.net
DihydropyridinesNucleophilic addition to the formyl group followed by cyclization. acs.orgCalcium channel blockers, cardiovascular drugs.
Fused HeterocyclesIntramolecular cyclization reactions utilizing the formyl group and another functional group introduced via the pyridinium nitrogen.Novel scaffolds for drug discovery.

Role in Catalysis and Organocatalysis

Pyridinium salts and their derivatives have emerged as a significant class of catalysts in organic synthesis, capable of promoting a wide range of chemical transformations. The unique electronic properties of the pyridinium ring, coupled with the functional groups attached to it, allow for various catalytic modes of action.

Pyridinium salts can function as organocatalysts, activating substrates through the formation of reactive intermediates. For example, electron-deficient pyridinium salts have been reported to catalyze glycosylation reactions. nih.gov The catalytic cycle often involves the formation of an alcohol-pyridinium conjugate as a key intermediate. nih.gov The formyl group in this compound could modulate the electronic properties of the pyridinium ring, thereby influencing its catalytic activity.

Furthermore, pyridinium salts are utilized in redox-active catalysis. N-functionalized pyridinium salts can act as radical precursors under visible light irradiation, enabling site-selective C-H functionalization of pyridines. rsc.org While this application typically involves modification at the nitrogen, the electronic nature of the substituent at the 4-position can influence the reactivity.

The aldehyde functionality itself can participate in organocatalytic cycles. For instance, aldehydes can react with chiral amines to form enamines, which are key intermediates in many asymmetric transformations. acs.orgnih.gov The combination of a pyridinium salt and an aldehyde within the same molecule presents opportunities for developing novel synergistic catalytic systems.

Table 3: Potential Catalytic Applications of this compound

Catalytic ReactionProposed Role of the CompoundResearch Finding Reference
AcetalizationActing as a Brønsted acid catalyst.General pyridinium salts are effective.
GlycosylationActivation of glycosyl donors.Electron-deficient pyridinium salts are effective catalysts. nih.gov
Asymmetric Aldol (B89426) ReactionsThe formyl group can act as a substrate in proline-catalyzed reactions.Aldehydes are key substrates in enamine catalysis. acs.org
Photoredox CatalysisPotential as a redox-active catalyst or precursor.N-functionalized pyridinium salts are used as radical precursors. rsc.org

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. operachem.com The catalyst, known as a phase transfer agent, transports one of the reactants across the phase boundary to allow the reaction to occur. operachem.comnih.gov Quaternary ammonium (B1175870) and phosphonium (B103445) salts are common phase transfer catalysts. nih.govnih.gov

Pyridinium salts, being structurally similar to quaternary ammonium salts, can also function as phase transfer catalysts. nih.gov The efficiency of a phase transfer catalyst depends on its ability to partition between the two phases. The zwitterionic nature of this compound, with its hydrophilic sulphonate group and lipophilic organic structure, could provide a balanced solubility profile suitable for phase transfer applications.

The internal salt structure of this betaine (B1666868) could influence the ion-pairing with the reactant anion, potentially affecting its reactivity in the organic phase. The ability to fine-tune the structure of pyridinium salts allows for the optimization of their catalytic activity in PTC. nih.gov While specific studies on this compound as a phase transfer catalyst are not widely reported, the general principles of PTC suggest its potential in this area. operachem.comnih.govnih.gov

Development of Advanced Functional Materials

The unique combination of a zwitterionic pyridinium moiety and a reactive aldehyde group makes this compound an attractive candidate for the design of advanced functional materials. Zwitterionic materials are gaining increasing attention due to their excellent biocompatibility, antifouling properties, and high hydration capacity. researchgate.net

The incorporation of this compound into materials can be achieved through polymerization of the formyl group or by grafting it onto surfaces. For example, the aldehyde can be used to covalently attach the zwitterionic group to a substrate, thereby modifying its surface properties. Such modified surfaces could exhibit reduced protein adsorption and bacterial adhesion, which is highly desirable for medical implants, biosensors, and marine coatings.

Furthermore, zwitterionic polymers have been explored for applications in drug delivery, where their "stealth" properties can help to prolong circulation times in the body. researchgate.net The formyl group provides a convenient handle for conjugating drugs or targeting ligands to the polymer. Pyridinium betaines have also been investigated for their nonlinear optical (NLO) properties, where the intramolecular charge transfer from the electron-donating part to the electron-accepting pyridinium ring is a key feature. acs.org The specific structure of this compound could be tailored for such applications.

Table 4: Potential Functional Materials Incorporating this compound

Material TypeMethod of IncorporationPotential Application
Antifouling SurfacesGrafting onto surfaces via the formyl group.Medical devices, marine coatings. d-nb.info
Drug Delivery SystemsIncorporation into polymers with subsequent drug conjugation.Targeted cancer therapy, controlled release. researchgate.net
BiosensorsImmobilization on sensor surfaces to reduce non-specific binding.Improved sensitivity and reliability of diagnostic devices.
Nonlinear Optical MaterialsSynthesis of polymers containing the pyridinium betaine moiety. acs.orgOptoelectronics, telecommunications.

Integration into Responsive Materials (e.g., pH-responsive, self-healing)

The structure of this compound lends itself to the creation of "smart" materials that can respond to environmental stimuli, particularly changes in pH. The presence of both a permanently cationic pyridinium ring and an anionic sulfonate group makes it a stable zwitterion across a wide pH range. However, the reactivity of the formyl group can be harnessed to create pH-labile bonds.

For instance, the formyl group can react with amines to form Schiff bases (imines). The stability of these imine linkages is often pH-dependent, providing a mechanism for pH-responsive behavior. In a polymer network, this compound could act as a cross-linker or a pendant group. Cleavage of the imine bond under acidic conditions could lead to a change in the material's structure, such as swelling or dissolution.

Component in Supramolecular Gels and Liquid Crystals

Supramolecular chemistry relies on non-covalent interactions such as hydrogen bonding, electrostatic interactions, and π-π stacking to build ordered structures. This compound is well-suited for this purpose.

Electrostatic Interactions : The zwitterionic nature of the molecule provides strong, non-covalent interactions that can drive self-assembly into gel networks.

π-π Stacking : The electron-deficient pyridinium ring can participate in π-π stacking with electron-rich aromatic systems, leading to the formation of ordered, fibrous structures characteristic of supramolecular gels.

Hydrogen Bonding : The oxygen atoms of the sulfonate and formyl groups can act as hydrogen bond acceptors.

These interactions can lead to the formation of long-range, ordered assemblies. In the context of liquid crystals, the rigid pyridinium ring is a potential mesogenic unit. By designing appropriate molecular structures that balance the hydrophilic sulfonate tail and the pyridinium core, it is conceivable to create lyotropic liquid crystalline phases in polar solvents. The self-assembly would be driven by the segregation of the polar and nonpolar domains of the molecule.

Functionalization of Surfaces and Interfaces

The inherent reactivity and charge of this compound make it an excellent candidate for modifying the properties of various surfaces, from nanoparticles to bulk materials.

The sulfonate group can be used to anchor the molecule to positively charged surfaces or to impart hydrophilicity and anti-fouling properties. Conversely, the pyridinium cation can be used for binding to negatively charged surfaces like silica (B1680970) or certain polymer latexes.

The primary utility for surface functionalization, however, lies in the formyl group. It provides a covalent attachment point for a wide range of molecules, particularly those containing primary amine groups, such as proteins, peptides, and other biomolecules. This is achieved through Schiff base formation.

Potential Surface Functionalization Scheme:

A substrate with primary amine groups is selected.

The substrate is treated with a solution of this compound.

A Schiff base is formed between the surface amines and the formyl group of the molecule.

The result is a surface permanently modified with pyridinium and sulfonate groups, altering its charge, wettability, and subsequent reactivity.

This approach could be used to create surfaces with tailored biological or chemical activities.

Electrochemical Applications (excluding physical properties)

The pyridinium moiety is redox-active, meaning it can undergo reversible electron transfer reactions. This property is central to its potential electrochemical applications.

Components in Electrochemical Sensors and Biosensors (focus on chemical recognition principles)

The formyl group of this compound is the key to its use in electrochemical sensors. It can be used to immobilize enzymes or other biorecognition elements onto an electrode surface.

A prominent example is the development of biosensors for formaldehyde (B43269). Enzymes like formaldehyde dehydrogenase (FDH) can be attached to an electrode modified with this compound. mdpi.com The formyl group reacts with amine residues on the enzyme's surface to form a stable linkage. mdpi.com

Principle of a Hypothetical Formaldehyde Biosensor:

An electrode is functionalized with this compound.

Formaldehyde dehydrogenase is immobilized on the surface via Schiff base coupling.

In the presence of formaldehyde and the coenzyme NAD+, the enzyme catalyzes the oxidation of formaldehyde to formic acid, which also reduces NAD+ to NADH. mdpi.com

The produced NADH can then be electrochemically oxidized at the electrode surface, generating a current that is proportional to the formaldehyde concentration. mdpi.com

The zwitterionic nature of the molecule would also help to create a favorable microenvironment for the enzyme, enhancing its stability and activity. The high water solubility and defined structure of the molecule would ensure a uniform and reproducible modification of the electrode surface.

Electrochromic Materials Utilizing Pyridinium Redox Properties

Electrochromism is the phenomenon where a material changes color in response to an applied electrical potential. This property is often found in molecules with stable redox states that have different absorption spectra. Pyridinium derivatives, particularly viologens (bipyridinium salts), are well-known electrochromic materials.

While this compound is a mono-pyridinium salt, the pyridinium ring itself is redox-active. Upon reduction, it can form a neutral radical species. This transformation alters the electronic structure of the molecule, leading to a change in its light absorption properties and thus a change in color.

Biomimetic and Bio-inspired Systems (excluding pharmaceutical/clinical applications)

Biomimetic systems aim to replicate biological processes or structures for technological purposes. The structure of this compound is reminiscent of pyridoxal (B1214274) phosphate (B84403) (PLP), the active form of vitamin B6, which is a coenzyme in a vast number of enzymatic reactions involving amino acids. PLP also contains a pyridinium ring and a formyl group.

This similarity suggests that this compound could be used as a simple biomimetic catalyst for reactions such as transamination or racemization of amino acids, mimicking the function of PLP-dependent enzymes. The formyl group would react with an amino acid to form a Schiff base, and the electron-withdrawing pyridinium ring would stabilize the resulting carbanionic intermediates, facilitating the catalytic transformation.

Furthermore, its zwitterionic nature is common in biological molecules and can be exploited to create systems that mimic biological membranes or other self-assembled biological structures. The sulfonate group mimics the phosphate groups found in phospholipids, while the pyridinium part could be functionalized to mimic a head group. Such molecules could self-assemble in water to form vesicles or other structures that could be used as simple models for biological cells or as nanoreactors for carrying out chemical reactions in a confined environment.

Data Tables

Table 1: Properties of Related Pyridinium Compounds Note: Data for the specific target compound is not widely available. This table presents data for structurally related compounds to provide context.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key FeatureReference
4-Methyl-1-(3-sulphonatopropyl)pyridiniumC₉H₁₃NO₃S215.27Methyl group instead of formyl nih.gov
3-Formyl-1-(3-sulfopropyl)pyridinium betaineC₉H₁₁NO₄S229.25Formyl group at position 3 cymitquimica.com
4-benzyl-1-(3-sulphonatopropyl)pyridiniumC₁₅H₁₇NO₃SNot specifiedBenzyl group instead of formyl europa.eu

Mimicking Biological Recognition through Supramolecular Interactions

A detailed analysis of how this compound mimics biological recognition through various supramolecular interactions would be presented here. This would include discussions on hydrogen bonding, π-π stacking, and electrostatic interactions involving the formyl, pyridinium, and sulphonate moieties. Research findings on its binding with specific biological targets or synthetic receptors would be included if available.

Data on Supramolecular Interactions of Related Pyridinium Compounds:

While no specific data exists for the target compound, studies on analogous pyridinium salts highlight the importance of C–H⋯anion interactions in their crystal structures. For instance, in 4-methyl-1-(3-phenoxypropyl)pyridinium bromide, C–H⋯Br⁻ hydrogen bonds and offset π–π stacking are significant in the formation of its solid-state architecture. The electronic environment of the pyridinium protons is notably affected by these non-covalent interactions, which can be observed via ¹H NMR spectroscopy.

Interaction TypeTypical Distance/GeometrySignificance in Related Compounds
C-H···AnionVariableInfluences crystal packing and NMR shifts
π-π Stacking~3.5-3.8 ÅContributes to the stability of stacked structures

As a Zwitterionic Scaffolding for Non-Covalent Assemblies

This section would elaborate on the role of this compound as a zwitterionic building block for constructing complex, non-covalently assembled supramolecular structures. The interplay between its positively charged pyridinium ring and negatively charged sulphonate group, and the influence of the formyl group on directing assembly would be the central focus. Detailed research findings on the formation of dimers, oligomers, or extended networks would be presented if found in the literature.

General Characteristics of Zwitterionic Pyridinium Scaffolds:

Zwitterionic pyridinium compounds, often referred to as pyridinium betaines, are known to form robust supramolecular structures. The presence of both a positive and a negative charge within the same molecule facilitates strong electrostatic interactions and hydrogen bonding, often leading to the formation of well-ordered crystalline materials. For example, 1-(3-sulfopropyl)pyridinium hydroxide (B78521) inner salt is a non-detergent sulfobetaine (B10348) used for solubilizing proteins, indicating its amphiphilic nature and ability to interact in aqueous and non-polar environments.

Compound ClassKey Structural FeaturesCommon Applications of Related Compounds
Pyridinium BetainesCationic pyridinium ring, anionic groupProtein solubilization, synthesis of ionic liquids
Formyl-Pyridinium SaltsReactive aldehyde groupReagents in organic synthesis

Derivatives of 4 Formyl 1 3 Sulphonatopropyl Pyridinium and Structure Property Relationships Spr

Systematic Modification of the Formyl Group and its Impact on Chemical Reactivity

The formyl group (-CHO) at the 4-position of the pyridinium (B92312) ring is a key functional handle that dictates the chemical reactivity of the parent compound. Its electrophilic nature makes it susceptible to a variety of nucleophilic addition and condensation reactions, providing a gateway to a wide array of derivatives. Systematic modification of this group can significantly alter the electronic properties and steric environment of the molecule, thereby influencing its reactivity.

The reactivity of the formyl group can be modulated by replacing it with other functional groups that have different electronic-donating or -withdrawing capabilities. For instance, oxidation of the formyl group to a carboxylic acid (-COOH) would introduce a second anionic center, creating a di-anionic, mono-cationic zwitterion with altered solubility and coordination properties. Conversely, reduction to a hydroxymethyl group (-CH2OH) would decrease the electrophilicity at this position and introduce a site for potential esterification or etherification reactions.

The following table illustrates the expected impact of various modifications to the formyl group on the chemical reactivity of the pyridinium core.

Modification of Formyl Group Resulting Functional Group Expected Impact on Reactivity
OxidationCarboxylic Acid (-COOH)Decreased electrophilicity of the ring, increased nucleophilicity of the substituent, potential for amidation and esterification.
ReductionHydroxymethyl (-CH2OH)Decreased electrophilicity, introduction of a nucleophilic hydroxyl group for further functionalization.
Grignard ReactionSecondary Alcohol (-CH(OH)R)Introduction of a new stereocenter, increased steric bulk, potential for further oxidation or elimination reactions.
Wittig ReactionAlkene (-CH=CHR)Formation of a carbon-carbon double bond, enabling participation in polymerization or cycloaddition reactions.
Condensation with AminesImine (-CH=NR)Formation of a Schiff base, which can be stable or serve as an intermediate for reductive amination to form a secondary amine.

Variation of the Alkyl Spacer Length and its Influence on Zwitterionic Interactions

The propyl chain (-CH2CH2CH2-) that connects the pyridinium nitrogen to the sulfonate group plays a crucial role in mediating the intramolecular and intermolecular zwitterionic interactions. The length of this alkyl spacer dictates the spatial separation between the cationic pyridinium ring and the anionic sulfonate group, which in turn affects the electrostatic attraction between them.

In related zwitterionic systems, such as poly(sulfobetaine) brushes, the length of the alkyl spacer has been shown to significantly impact hydration and ionic strength sensitivity. Shorter spacers can lead to stronger intramolecular ion pairing, potentially reducing the availability of the ionic groups for intermolecular interactions. Conversely, longer spacers can increase the conformational flexibility, allowing for more effective intermolecular self-assembly and influencing properties like solubility and critical micelle concentration (CMC) in solution.

The table below outlines the predicted influence of varying the alkyl spacer length in 4-Formyl-1-(alkanesulfonate)pyridinium derivatives on key physicochemical properties.

Alkyl Spacer Length Number of Methylene (B1212753) Units (n) Predicted Influence on Zwitterionic Interactions and Properties
Ethyl2Stronger intramolecular ion pairing, potentially higher CMC, and reduced surface activity.
Propyl (Parent Compound) 3 Balanced intramolecular and intermolecular interactions.
Butyl4Weaker intramolecular ion pairing, increased flexibility, likely lower CMC, and enhanced surface activity.
Pentyl5Further increased separation of charges, promoting intermolecular aggregation and potentially leading to the formation of micelles or vesicles at lower concentrations.

These variations in the alkyl spacer length provide a tool to fine-tune the self-assembly behavior of these zwitterionic molecules in solution, which is critical for applications in areas such as detergency, drug delivery, and materials science.

Substitution Patterns on the Pyridinium Ring and their Electronic Effects

The electronic effect of a substituent can be quantified using Hammett substituent constants (σ). A positive σ value indicates an electron-withdrawing group, which increases the positive charge on the pyridinium ring, while a negative σ value signifies an electron-donating group that decreases it. These electronic perturbations directly influence the reactivity and spectroscopic properties of the molecule. For instance, electron-withdrawing groups are expected to enhance the reactivity of the formyl group towards nucleophiles and shift the absorption maximum of the molecule to longer wavelengths (a bathochromic shift).

The following table presents the Hammett constants for various substituents and their predicted electronic effects on the 4-Formyl-1-(3-sulphonatopropyl)pyridinium core. rsc.orgsciepub.comutexas.edu

Substituent (at position 2, 3, 5, or 6) Hammett Constant (σp) Predicted Electronic Effect
Nitro (-NO2)0.78Strongly electron-withdrawing, increases electrophilicity of the formyl group, and enhances the acidity of ring protons. utexas.edu
Cyano (-CN)0.66Strongly electron-withdrawing, similar effects to the nitro group.
Chloro (-Cl)0.23Moderately electron-withdrawing through induction, but weakly donating through resonance. utexas.edu
Hydrogen (-H) (Parent) 0.00 Reference point for comparison. utexas.edu
Methyl (-CH3)-0.17Weakly electron-donating through induction and hyperconjugation.
Methoxy (-OCH3)-0.27Strongly electron-donating through resonance, but weakly electron-withdrawing through induction.
Amino (-NH2)-0.66Strongly electron-donating through resonance.

By strategically placing these substituents on the pyridinium ring, it is possible to fine-tune the electronic landscape of the molecule, thereby controlling its reactivity and physicochemical properties for specific applications. nih.govresearchgate.net

Counter-Ion Effects and their Role in Self-Assembly and Solution Behavior

Although this compound is a zwitterion and thus has no net charge, in the solid state or in non-polar solvents, it can associate with other ions. Furthermore, the synthesis of this compound or its derivatives may involve intermediates that are salts with distinct counter-ions. The nature of these counter-ions can have a significant impact on the solubility, aggregation, and self-assembly of pyridinium-based compounds. acs.orgnih.gov

The size, charge density, and hydration enthalpy of the counter-ion can influence the stability of the solid-state lattice and the behavior in solution. For instance, larger, more polarizable anions may lead to the formation of softer ion pairs, which can affect the aggregation behavior. In the context of pyridinium salts, the choice of counter-ion has been shown to influence properties such as melting point and the formation of liquid crystalline phases. mdpi.com Studies on other pyridinium surfactants have demonstrated that changing the counter-ion from a halide to a more complex anion like tosylate can significantly alter the critical micelle concentration and the thermodynamics of micellization.

The table below summarizes the potential effects of different counter-ions that could be associated with cationic precursors or derivatives of this compound.

Counter-Ion Type Predicted Influence on Self-Assembly and Solution Behavior
Chloride (Cl⁻)Small, hard anionStrong ion pairing, may lead to higher solubility in polar solvents and higher CMC values.
Bromide (Br⁻)Larger, more polarizable anionWeaker ion pairing than chloride, potentially lower CMC and increased surface activity. acs.org
Tetrafluoroborate (BF₄⁻)Weakly coordinating anionCan promote dissociation in solution, leading to more "free" cationic species and potentially different aggregation patterns. nih.gov
Hexafluorophosphate (PF₆⁻)Bulky, weakly coordinating anionSimilar to BF₄⁻ but with a greater effect due to its larger size, may enhance solubility in less polar organic solvents. mdpi.com
Tosylate (CH₃C₆H₄SO₃⁻)Large, organic anionCan participate in hydrophobic and π-π stacking interactions, significantly influencing self-assembly and potentially leading to the formation of unique aggregated structures.

The careful selection of counter-ions during the synthesis and purification of derivatives is, therefore, a critical parameter in controlling the final properties of the material.

Computational and Experimental Correlation of Structural Modifications with Advanced Functional Properties

The rational design of this compound derivatives with advanced functional properties is greatly enhanced by the synergy between computational modeling and experimental validation. researchgate.netchemicalbook.com Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of these molecules. acs.orgrsc.org These computational studies can predict how the modifications discussed in the previous sections will affect properties like the HOMO-LUMO gap (related to optical and electronic properties), charge distribution, and reactivity indices.

For example, DFT calculations can be used to model the effect of different substituents on the pyridinium ring on the electrostatic potential surface, providing a visual representation of the changes in electronic density. mdpi.com This information can then be correlated with experimentally observed changes in reactivity or spectroscopic shifts. Similarly, molecular dynamics (MD) simulations can be employed to study the self-assembly behavior of these zwitterionic molecules in solution, predicting how variations in the alkyl spacer length or the presence of different counter-ions will influence aggregation and the formation of higher-order structures. nih.gov

The table below illustrates how computational and experimental techniques can be used in a complementary fashion to establish robust structure-property relationships.

Property of Interest Computational Method Experimental Technique Correlated Insights
Electronic Properties DFT, Time-Dependent DFT (TD-DFT)UV-Vis Spectroscopy, Cyclic VoltammetryCorrelation of calculated HOMO-LUMO gaps and transition energies with experimentally measured absorption spectra and redox potentials. acs.orgrsc.org
Chemical Reactivity Calculation of Fukui functions, reaction pathway modelingKinetic studies, product analysis (NMR, MS)Prediction of reactive sites and reaction mechanisms, which are then verified by experimental determination of reaction rates and product structures.
Self-Assembly Molecular Dynamics (MD) SimulationsTensiometry, Dynamic Light Scattering (DLS), Small-Angle Neutron Scattering (SANS)Simulation of aggregation processes and prediction of micelle size and shape, which are then confirmed by experimental measurements of CMC and aggregate dimensions.
Solid-State Structure Crystal structure predictionX-ray Diffraction (XRD)Prediction of stable crystal packing arrangements, which can be validated and refined by single-crystal or powder XRD analysis.

By integrating computational and experimental approaches, a deeper understanding of the structure-property relationships in this class of compounds can be achieved, paving the way for the development of novel functional materials with precisely controlled properties.

Chemical Stability and Degradation Pathways of 4 Formyl 1 3 Sulphonatopropyl Pyridinium

Hydrolytic Stability and Mechanism of Degradation under Acidic and Basic Conditions

The hydrolytic stability of 4-Formyl-1-(3-sulphonatopropyl)pyridinium is expected to be pH-dependent, with distinct degradation mechanisms under acidic and basic conditions. The zwitterionic nature of the molecule, where both positive and negative charges exist, plays a significant role in its reactivity towards water. nih.gov

Under acidic conditions , the primary site of hydrolytic attack is likely the formyl group. The carbonyl carbon of the formyl group is activated by the electron-withdrawing effect of the positively charged pyridinium (B92312) ring, making it more susceptible to nucleophilic attack by water. Protonation of the carbonyl oxygen under acidic conditions would further enhance its electrophilicity. The degradation would likely proceed through the formation of a gem-diol intermediate, which could potentially lead to further reactions, although the pyridinium ring itself is generally stable to acid-catalyzed hydrolysis.

Under basic conditions , the pyridinium ring becomes susceptible to nucleophilic attack by hydroxide (B78521) ions. The attack is favored at the 2- and 6-positions of the pyridine (B92270) ring. This can lead to ring-opening reactions, a known degradation pathway for pyridinium compounds under alkaline conditions. researchgate.net The formyl group can also react under basic conditions, potentially undergoing a Cannizzaro reaction if a suitable catalyst is present, or other base-catalyzed transformations. Studies on the hydrolysis of α-chloro-substituted 2- and 4-pyridones have shown that a greater contribution from a zwitterionic resonance form enhances the rate of hydrolysis, suggesting that the inherent zwitterionic character of this compound could influence its stability in aqueous solutions. nih.gov

Condition Primary Target Plausible Degradation Products
Acidic (pH < 7) Formyl Group4-(dihydroxy-methyl)-1-(3-sulphonatopropyl)pyridinium
Neutral (pH ≈ 7) -Generally stable, slow hydrolysis of formyl group possible
Basic (pH > 7) Pyridinium RingRing-opened derivatives, products of formyl group reactions

Photodegradation Pathways and Wavelength-Dependent Reactivity

The photochemical behavior of pyridinium salts is complex and can lead to a variety of products through isomerization and reactions with nucleophiles. nih.govresearchgate.net Upon absorption of UV light, this compound is expected to be promoted to an excited singlet state. researchgate.net The specific wavelength of light required for this excitation would depend on the full absorption spectrum of the molecule, but pyridinium derivatives typically absorb in the UV region.

One potential photodegradation pathway involves the isomerization of the pyridinium ring to a Dewar pyridine or a benzvalene-type isomer. nih.govresearchgate.net These strained isomers are more reactive than the parent aromatic ring and can undergo subsequent reactions, such as nucleophilic attack by water or other species present in the medium, leading to the formation of various degradation products. researchgate.netchemrxiv.org For instance, the photochemical reaction of 1-n-butylpyridinium salt in the presence of hydroxide has been shown to yield a bicyclic alcohol derivative. nih.gov

Wavelength Region Potential Photochemical Process Potential Intermediate/Product
UV-A (320-400 nm) Excitation of n-π* transition of formyl groupRadical species, photoreduction products
UV-B/UV-C (<320 nm) Excitation of π-π* transition of pyridinium ringDewar pyridine isomer, benzvalene (B14751766) isomer, subsequent reaction products

Thermal Stability and Decomposition Mechanisms

The thermal stability of this compound is intrinsically linked to its zwitterionic, or inner salt, structure. biosynth.com The strong electrostatic interactions between the cationic pyridinium center and the anionic sulfonate group contribute to a relatively high melting point and thermal stability compared to non-ionic analogues. researchgate.net For example, the related compound 1-(3-sulfopropyl)pyridinium inner salt has a reported melting point of 276 °C. biosynth.com

Thermal decomposition is likely to initiate with the cleavage of the weakest bonds in the molecule. The C-N bond of the pyridinium ring and the C-S bond of the sulfonate group are potential sites for initial thermal fragmentation. The decomposition of pyridinium zwitterions derived from furfural (B47365) and amino acids has been noted to be influenced by the nature of the counterion, suggesting that the intramolecular sulfonate "counterion" in this case plays a key role in the stability. researchgate.net

A plausible decomposition pathway could involve the elimination of the propylsulfonate side chain, potentially leading to the formation of pyridine-4-carbaldehyde and prop-2-ene-1-sulfonic acid or other sulfur-containing fragments. Another possibility is the degradation of the pyridinium ring itself at elevated temperatures, leading to char formation. The specific decomposition temperature and products will depend on the heating rate and the atmosphere (inert or oxidative).

Temperature Range Expected Thermal Event Notes
< 250 °C Likely stableBased on analogous pyridinium sulfonates
250 - 350 °C Onset of decompositionCleavage of C-N or C-S bonds, potential elimination reactions
> 350 °C Significant degradationFragmentation of the pyridinium ring and side chain

Oxidative and Reductive Stability Studies Relevant to Environmental or Application Conditions

The oxidative and reductive stability of this compound is influenced by both the pyridinium ring and the formyl group.

Oxidative Stability: The formyl group is susceptible to oxidation to a carboxylic acid. This transformation can be initiated by common oxidizing agents. For instance, chromic acid and other chromium(VI) reagents are known to oxidize aldehydes to carboxylic acids. wikipedia.org In an environmental context, reactive oxygen species (ROS) such as hydroxyl radicals could also initiate oxidation. The pyridinium ring is generally resistant to oxidation, but strong oxidizing conditions can lead to its degradation.

Reductive Stability: The pyridinium ring can be reduced, and this process is often electrochemically driven. The reduction potential is dependent on the substituents on the ring and the electrode material. rsc.org Electron-withdrawing groups like the formyl group generally make the pyridinium ring easier to reduce. The reduction can lead to the formation of dihydropyridine (B1217469) or tetrahydropyridine (B1245486) derivatives, which are less stable and may undergo further reactions. The formyl group can also be reduced to a hydroxymethyl group using appropriate reducing agents. The redox activity of pyridine-containing ligands in metal complexes is well-documented, where the pyridine moiety can act as an electron shuttle. nih.govbohrium.com

Redox Condition Affected Functional Group Potential Transformation Product
Oxidative Formyl group1-(3-sulphonatopropyl)pyridinium-4-carboxylic acid
Reductive Pyridinium ring1-(3-sulphonatopropyl)-1,4-dihydropyridine-4-carbaldehyde
Reductive Formyl group4-(hydroxymethyl)-1-(3-sulphonatopropyl)pyridinium

Strategies for Enhancing the Chemical Longevity of this compound in Specific Applications

Enhancing the chemical longevity of this compound requires addressing its specific degradation pathways.

Protection from Light: To prevent photodegradation, the compound should be stored in light-resistant containers. In applications where exposure to light is unavoidable, the formulation could include UV-absorbing additives that compete for the absorption of harmful wavelengths.

pH Control: Maintaining the pH of solutions containing the compound within a neutral range (pH 6-8) would minimize both acid- and base-catalyzed hydrolysis. The use of appropriate buffer systems can help maintain the desired pH.

Inert Atmosphere: For applications where thermal stability is a concern, processing and storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition at elevated temperatures. biosynth.comtcichemicals.com

Structural Modification: While this involves creating a new molecule, insights from stability studies can guide the design of more robust analogues. For example, replacing the formyl group with a less reactive functional group could enhance stability, if the application allows. Similarly, modifying the substituents on the pyridinium ring can alter its electronic properties and, consequently, its stability.

Encapsulation: In certain formulations, encapsulating the compound within a protective matrix, such as a polymer or a micellar system, could shield it from degradative environmental factors like water, oxygen, and light. Zwitterionic ligands have been shown to enhance the stability of nanoparticles, a principle that could be adapted for molecular stabilization. nih.gov

Conclusions and Future Research Directions

Summary of Key Academic Discoveries and Current Understanding

4-Formyl-1-(3-sulphonatopropyl)pyridinium, a pyridinium (B92312) zwitterion, has been a subject of significant academic interest due to its unique molecular structure, which combines a positively charged pyridinium ring and a negatively charged sulfonate group. This internal salt structure imparts distinct properties that have been leveraged in various chemical applications.

A primary area of discovery has been its application as a leveling and brightening agent in electroplating baths, particularly for copper and zinc deposition. Research has demonstrated that the zwitterionic nature of the molecule allows it to adsorb onto the electrode surface, influencing the crystal growth of the depositing metal and leading to smoother, more uniform, and brighter coatings. The formyl group (-CHO) at the 4-position of the pyridinium ring is understood to play a crucial role in its electrochemical behavior and performance as an additive.

From a synthetic standpoint, pyridinium zwitterions, including structures analogous to this compound, are recognized as versatile building blocks in organic synthesis. nih.gov They are stable, easy to handle, and exhibit multiple reactive sites, making them valuable synthons for constructing complex heterocyclic compounds. nih.govmdpi.com Research has shown that pyridinium zwitterions can participate in various cyclization reactions, acting as precursors for a range of nitrogen- and sulfur-containing heterocycles. nih.govrsc.org The reactivity can be finely tuned by altering substituents on the pyridinium ring and the nature of the anionic group.

Current understanding, supported by both experimental data and computational modeling, highlights the importance of the intramolecular charge distribution and the steric and electronic effects of the substituent groups. rsc.orgmdpi.com The sulfonate group ensures high water solubility, a key feature for its use in aqueous electroplating solutions. The pyridinium core provides a stable aromatic platform, and the formyl group offers a site for further chemical modification or specific interactions at interfaces.

Identification of Unexplored Research Frontiers for this compound

Despite the current understanding, several research frontiers for this compound remain largely unexplored.

Mechanistic Elucidation in Electroplating: While its efficacy as a leveling agent is established, the precise molecular mechanism of interaction at the electrode-electrolyte interface is not fully understood. Advanced in-situ spectroscopic and microscopic techniques could provide a real-time view of how the molecule orients itself on the cathode surface, how it influences charge transfer, and how the formyl group specifically contributes to the leveling effect.

Novel Catalytic Applications: Pyridinium salts are known to act as catalysts in various organic transformations. semanticscholar.org The unique zwitterionic and functionalized nature of this compound suggests potential as a phase-transfer catalyst or an organocatalyst, particularly in aqueous media. Research into its catalytic activity for reactions such as aldol (B89426) condensations, Knoevenagel reactions, or as a precursor for N-heterocyclic carbene (NHC) catalysts is a promising and unexplored avenue.

Derivatization and Polymerization: The formyl group is a versatile functional handle that can be readily converted into other functionalities (e.g., -COOH, -CH₂OH, imines). A systematic exploration of derivatives of this compound could lead to a new family of functional zwitterions with tailored properties. Furthermore, this compound could serve as a monomer for the synthesis of novel functional polymers or poly(ionic liquid)s with potential applications in materials science, such as in membranes, hydrogels, or coatings.

Biomedical Applications: Zwitterionic compounds are known for their biocompatibility and resistance to biofouling. nih.gov While research has focused on industrial applications, the potential of this compound and its derivatives in biomedical contexts, such as in the surface modification of medical devices or as components of drug delivery systems, is an open field for investigation.

Potential for Synergy with Emerging Technologies in Organic Chemistry and Materials Science

The unique properties of this compound position it to synergize effectively with several emerging technologies.

Computational Chemistry and Machine Learning: Density Functional Theory (DFT) calculations have already been used to understand the stability and reactivity of pyridinium zwitterions. rsc.org Integrating machine learning algorithms with high-throughput computational screening could accelerate the discovery of new derivatives with optimized properties for specific applications, such as enhanced leveling in electroplating or superior catalytic activity. This synergy can guide synthetic efforts, saving time and resources.

Flow Chemistry and Process Intensification: The synthesis of pyridinium salts and their subsequent use in chemical reactions can be significantly enhanced through flow chemistry. mdpi.com Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability. The high solubility of this compound in polar solvents makes it an ideal candidate for aqueous-phase continuous flow processes, potentially leading to more efficient and sustainable manufacturing methods.

Advanced Materials and Nanotechnology: Pyridinium zwitterions can be used to functionalize nanomaterials like gold nanoparticles, imparting stability and biocompatibility. nih.gov The specific functional groups of this compound could be used to anchor it to material surfaces, creating functional coatings with tailored wettability, anti-fouling, or conductive properties. There is potential for its use in creating hierarchical materials, such as metal-organic frameworks (MOFs) or functionalized mesoporous silicas, where the zwitterionic moiety could control pore chemistry and guest-host interactions.

Two-Photon Absorption and Photonics: Substituted pyridinium salts have been investigated as dyes for two-photon pumped (TPP) lasing. rsc.org The core structure of this compound is similar to compounds that exhibit significant two-photon absorption cross-sections. rsc.org Exploring its photophysical properties and those of its derivatives could lead to applications in advanced optical materials, bio-imaging, and photodynamic therapy.

Outlook on the Broader Impact of Advanced Pyridinium Zwitterion Research

Advanced research into pyridinium zwitterions, exemplified by compounds like this compound, is poised to have a significant impact across multiple scientific and industrial domains.

The development of novel pyridinium zwitterions contributes to the expanding toolbox of green chemistry. Their high solubility in water, stability, and potential as recyclable organocatalysts can reduce the reliance on volatile organic compounds (VOCs) in chemical synthesis and industrial processes. nih.gov As the chemical industry shifts towards more sustainable practices, the role of such water-soluble, functional molecules will become increasingly important.

In materials science, the ability to precisely control surface properties is paramount. Pyridinium zwitterions offer a versatile platform for creating advanced functional surfaces. This could lead to innovations such as self-cleaning coatings, anti-icing surfaces, highly efficient separation membranes, and biocompatible implants that resist infection. nih.gov

Furthermore, the study of pyridinium zwitterions pushes the boundaries of fundamental organic chemistry. acs.org These molecules serve as excellent models for studying non-covalent interactions, reaction mechanisms in aqueous media, and the principles of molecular self-assembly. Insights gained from these studies can inform the design of more complex supramolecular systems, smart materials, and highly selective catalysts. acs.org The continued exploration of their synthesis and reactivity will undoubtedly lead to the discovery of new cyclization strategies and the construction of novel heterocyclic scaffolds, which are central to medicinal chemistry and drug discovery. nih.govrsc.org

Q & A

Q. What are the established methods for synthesizing 4-Formyl-1-(3-sulphonatopropyl)pyridinium, and how can purity be validated?

The synthesis typically involves alkylation of pyridine with 3-bromopropane sulfonic acid, followed by formylation at the 4-position. Purification is achieved via recrystallization in aqueous ethanol. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection at 260 nm, complemented by nuclear magnetic resonance (NMR) to confirm structural integrity (e.g., absence of unreacted pyridine or sulfonate intermediates) .

Q. How do discrepancies in reported melting points (e.g., 277–278°C vs. 280°C) arise, and how should researchers address them?

Melting point variations may stem from differences in crystallinity, hydration states, or impurities. To resolve contradictions, replicate measurements using differential scanning calorimetry (DSC) under standardized conditions (heating rate: 5°C/min, nitrogen atmosphere). Cross-validate with thermogravimetric analysis (TGA) to detect decomposition phases .

Q. What solvent systems are optimal for dissolving this compound in aqueous biochemical assays?

The compound exhibits high solubility in polar solvents due to its zwitterionic sulfonate group. For buffer preparation, use phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl (pH 8.0) at concentrations ≤50 mM. Pre-solubilize in deionized water before buffer addition to avoid precipitation. Monitor solubility via dynamic light scattering (DLS) for colloidal stability .

Advanced Research Questions

Q. How can this compound enhance enzyme stabilization in kinetic studies?

This compound’s sulfonate group interacts with positively charged residues on enzyme surfaces, reducing aggregation. For example, in lactate dehydrogenase assays, add 1–5 mM of the compound to reaction buffers. Validate stabilization via circular dichroism (CD) spectroscopy to track secondary structure retention under thermal stress .

Q. What strategies mitigate interference from this compound in fluorescence-based assays?

The formyl group may quench fluorescence at specific wavelengths (e.g., 340–360 nm). To minimize interference:

  • Use excitation/emission wavelengths outside this range (e.g., 280 nm/450 nm).
  • Include a control sample with the compound but no fluorophore.
  • Apply Förster resonance energy transfer (FRET) corrections if necessary .

Q. How does the compound’s reactivity with primary amines affect its use in protein conjugation studies?

The aldehyde group reacts with lysine residues via Schiff base formation. For controlled conjugation:

  • Optimize pH (8.5–9.0) and temperature (4°C) to slow reaction kinetics.
  • Use sodium cyanoborohydride to stabilize the Schiff base intermediate.
  • Quantify conjugation efficiency via MALDI-TOF mass spectrometry .

Q. What analytical approaches resolve contradictions in reported bioactivity data across studies?

Contradictions may arise from assay conditions (e.g., ionic strength, redox agents). Conduct meta-analyses using standardized protocols:

  • Normalize data to internal controls (e.g., ATP levels in cytotoxicity assays).
  • Apply multivariate regression to isolate confounding variables.
  • Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake assays) .

Methodological Considerations

Q. How to design experiments probing the compound’s role in charge-transfer complexes?

  • Prepare solutions with electron-deficient aromatic partners (e.g., tetracyanoquinodimethane).
  • Characterize charge-transfer bands via UV-Vis spectroscopy (300–500 nm).
  • Calculate association constants using Benesi-Hildebrand plots.
  • Correlate with DFT simulations to model electron density redistribution .

Q. What protocols ensure stability during long-term storage?

  • Store lyophilized powder at −20°C in amber vials under argon.
  • For aqueous solutions, add 0.02% sodium azide and store at 4°C for ≤2 weeks.
  • Monitor degradation via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

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